5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine Hydrobromide

Solubility Formulation Bioavailability

Researchers requiring aqueous-soluble 2-aminothiazole probes for antibacterial screening face reproducibility risks when using free-base analogs. This hydrobromide salt (CAS 301173-41-1, MW 327.29) delivers enhanced solubility for enzyme/cell-based assays, eliminating in-house salt formation. - Potent antibacterial hit: vendor-reported MIC 0.21 µM against P. aeruginosa and E. coli. - Defined SAR probe: C5-methyl/4-(4-isobutylphenyl) pattern enables direct comparison with des-methyl analog (CAS 351982-44-0). - Reliable supply: available as ≥98% (HPLC) hydrobromide salt with global shipping support.

Molecular Formula C14H19BrN2S
Molecular Weight 327.29 g/mol
CAS No. 301173-41-1
Cat. No. B1654974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine Hydrobromide
CAS301173-41-1
Molecular FormulaC14H19BrN2S
Molecular Weight327.29 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=CC=C(C=C2)CC(C)C.Br
InChIInChI=1S/C14H18N2S.BrH/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)17-14(15)16-13;/h4-7,9H,8H2,1-3H3,(H2,15,16);1H
InChIKeyFHIHQEJBDJPDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Characteristics


5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine Hydrobromide (CAS 301173-41-1) is a 2-aminothiazole derivative bearing a 4-(2-methylpropyl)phenyl (isobutylphenyl) substituent at the thiazole C4 position and a methyl group at C5, supplied as the hydrobromide salt [1]. The free base form (CAS 438219-37-5, C14H18N2S, MW 246.37 g/mol) is also commercially available . The hydrobromide salt (C14H19BrN2S, MW 327.29 g/mol) offers distinct physicochemical properties such as enhanced aqueous solubility, which are directly relevant to formulation and assay development . This compound belongs to a broader class of 4-arylthiazol-2-amines that have been explored as acetylcholinesterase inhibitors, antimicrobial agents, and COX-2 inhibitors, but the specific contribution of the C5-methyl and isobutylphenyl substitution pattern has not been systematically benchmarked against close analogs in published comparative studies.

Hydrobromide salt form supports aqueous assay compatibility
4-Arylthiazol-2-amine scaffold enables multi-target screening
C5-methyl and isobutylphenyl substitution pattern supports SAR studies

Why Generic Substitution Is Unsound


2-Aminothiazole derivatives with 4-aryl substitution are a widely studied pharmacophore class, yet biological activity is exquisitely sensitive to the nature and position of substituents on both the thiazole and phenyl rings [1]. Substituting the hydrobromide salt (CAS 301173-41-1) with the free base (CAS 438219-37-5) alters solubility and dissolution rate, which can affect bioavailability in cell-based and in vivo assays. More critically, replacing the 5-methyl-4-(4-isobutylphenyl) substitution pattern with close analogs—such as 4-(4-isobutylphenyl)thiazol-2-amine (CAS 351982-44-0, lacking the C5-methyl) or 5-(4-isobutylphenyl)thiazol-2-amine (CAS 1179145-28-8, with altered regioisomerism)—introduces uncharacterized changes in target binding, metabolic stability, and off-target profile because no published study has directly compared these analogs in the same assay system [2]. Consequently, generic substitution without experimental verification risks introducing confounding variables that can undermine reproducibility in pharmacological screening and lead to erroneous structure-activity relationship conclusions.

Salt form substitution may alter solubility and assay compatibility
Removal of C5-methyl may reduce metabolic stability
C4→C5 regioisomer shift may disrupt target binding

Quantitative Differentiation Evidence


Aqueous Solubility Advantage of the Salt Form

The hydrobromide salt (CAS 301173-41-1) is a protonated form of 5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine designed to increase aqueous solubility relative to the neutral free base (CAS 438219-37-5). While no head-to-head solubility measurement has been published for this specific compound pair, salt formation is a well-established pharmaceutical strategy: for amine-containing heterocycles with calculated logP values >3, hydrobromide salts typically exhibit 10- to 1000-fold higher aqueous solubility than their free base counterparts [1]. The free base of this compound has a computed XLogP3-AA of 4.3, indicating substantial lipophilicity that would limit aqueous dissolution [2]. For procurement decisions, the hydrobromide salt is therefore preferred when aqueous compatibility is required, such as in cell-based assays, enzymatic screens, or parenteral formulation development.

Aqueous solubility
Class-level
Estimated 10–1000× enhancement
Supports aqueous assay compatibility
Class-level inference; not directly measured
Solubility Formulation Bioavailability

C5-Methyl Substitution and Metabolic Stability

The presence of a C5-methyl group on the thiazole ring distinguishes this compound from the des-methyl analog 4-(4-isobutylphenyl)-1,3-thiazol-2-amine (CAS 351982-44-0). In the broader 2-aminothiazole class, C5-methyl substitution has been shown to block a major site of oxidative metabolism (CYP450-mediated hydroxylation), thereby increasing metabolic half-life in liver microsome assays by 2- to 5-fold compared to unsubstituted analogs [1]. Although direct comparative microsomal stability data for these two exact compounds have not been published, the structure-metabolism relationship is sufficiently conserved across the thiazole scaffold to inform compound selection when metabolic stability is a critical screening parameter [2].

Metabolic stability
Class-level
C5-methyl blocks CYP450 oxidation site
May improve metabolic half-life
SAR inference; direct comparison lacking
Metabolic stability CYP450 SAR

Regioisomeric Specificity in Target Binding

This compound positions the 4-isobutylphenyl group at C4 of the thiazole, whereas a commercially available regioisomer, 5-(4-isobutylphenyl)thiazol-2-amine (CAS 1179145-28-8), places the same aryl group at C5. In the related 4-arylthiazol-2-amine acetylcholinesterase inhibitor series, moving the aryl substituent from C4 to C5 resulted in a >10-fold loss of inhibitory potency, underscoring the strict regioisomeric requirement for target engagement [1]. Molecular docking studies in the same series revealed that the C4-aryl group occupies a hydrophobic pocket that cannot accommodate the altered vector of a C5-aryl substituent, with binding energy differences exceeding 2 kcal/mol [1]. Users screening for targets with similar hydrophobic binding clefts should therefore prioritize the C4-substituted regioisomer.

Regioisomer specificity
Cross-study comparable
>10-fold potency advantage (C4-aryl)
Regioisomer critical for target engagement
From analogous AChE inhibitor series
Regioisomerism Target engagement Molecular docking

Antimicrobial Activity Profile

Vendor-reported data indicate that this compound exhibits antimicrobial activity with a minimum inhibitory concentration (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . While this data has not been independently verified in a peer-reviewed publication and no direct comparator data are provided, the MIC value falls within the range of potent antibacterial 2-aminothiazole derivatives reported in the literature (typical MIC range 0.1–50 µM against Gram-negative bacteria) [1]. For users screening antibacterial candidates, the reported sub-micromolar MIC against P. aeruginosa—a pathogen with intrinsic multidrug resistance—suggests a potentially useful starting point for hit-to-lead optimization, provided the result is independently replicated.

Antimicrobial MIC
Vendor-reported
0.21 µM (P. aeruginosa, E. coli)
Supports antimicrobial screening
Requires independent replication
Antimicrobial MIC Antibacterial

Recommended Application Scenarios


Aqueous-Based Assay Development

The hydrobromide salt form is the preferred choice for screening cascades that require aqueous solubility, such as enzyme inhibition assays, cell viability assays, or SPR binding studies. The free base (CAS 438219-37-5) carries a computed logP of 4.3 and is expected to exhibit limited aqueous solubility, which can lead to compound precipitation and false-negative results [1]. Procuring the hydrobromide salt (CAS 301173-41-1) directly avoids the need for in-house salt formation or the use of DMSO concentrations that may exceed cell tolerance.

SAR Studies on C5-Substitution Effects

When investigating the role of thiazole C5 substitution on metabolic stability or target selectivity, this compound serves as the C5-methyl probe, while 4-(4-isobutylphenyl)-1,3-thiazol-2-amine (CAS 351982-44-0) serves as the des-methyl comparator. The class-level prediction of improved metabolic stability conferred by C5-methyl substitution provides a testable hypothesis for microsomal stability assays [1].

Regioisomer Selectivity Profiling

For targets with hydrophobic binding clefts analogous to acetylcholinesterase, the 4-aryl substitution pattern is critical for potency. Comparative testing of this compound (C4-aryl) against 5-(4-isobutylphenyl)thiazol-2-amine (CAS 1179145-28-8; C5-aryl) can establish regioisomer selectivity, which has been shown to exceed 10-fold in potency differentials for related 2-aminothiazole AChE inhibitors [1].

Antibacterial Hit Identification

The vendor-reported MIC of 0.21 µM against P. aeruginosa and E. coli positions this compound as a candidate for antibacterial screening, particularly against multidrug-resistant Gram-negative organisms. Independent replication of the MIC value is essential before committing to lead optimization, but the sub-micromolar potency justifies initial procurement for hit validation and expansion of a 2-aminothiazole-focused antibacterial library [1].

Application
Selection Property
Validation Focus
Aqueous-based assay development
Hydrobromide salt solubility
Assay compatibility, precipitation risk
SAR: C5-substitution effects
C5-methyl substitution pattern
Metabolic stability comparison
Regioisomer selectivity profiling
C4-aryl regioisomer
Target potency differential review
Antibacterial hit identification
Reported MIC context
Independent MIC verification
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